molecular formula C23H18O4 B13143807 1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione CAS No. 62955-02-6

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione

Cat. No.: B13143807
CAS No.: 62955-02-6
M. Wt: 358.4 g/mol
InChI Key: RIORGWCIAQQGDV-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenylethyl group at position 2 on the anthracene-9,10-dione core. This compound is part of the dihydroxyanthraquinone family, which has been studied for its various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane . Another method includes the substitution of anthracene derivatives at the 9 and 10 positions, which can significantly alter the compound’s properties .

Industrial Production Methods

Industrial production of this compound typically involves the gas-phase oxidation of anthracene in the presence of a vanadium pentoxide catalyst at high temperatures (around 389°C). Alternatively, a liquid-phase oxidation method can be employed, where anthracene is dissolved in trichlorobenzene and reacted with nitric acid at controlled temperatures (105-110°C) to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Silver(I) oxide, nitric acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 1 and 8 play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can lead to the generation of reactive oxygen species (ROS), which are responsible for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroxyanthraquinone (Alizarin)
  • 1,4-Dihydroxyanthraquinone (Quinizarin)
  • 1,5-Dihydroxyanthraquinone (Anthrarufin)
  • 1,8-Dihydroxyanthraquinone (Dantron, Chrysazin)

Uniqueness

1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is unique due to the presence of the phenylethyl group at position 2, which imparts distinct chemical and physical properties compared to other dihydroxyanthraquinones.

Properties

CAS No.

62955-02-6

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione

InChI

InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3

InChI Key

RIORGWCIAQQGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O

Origin of Product

United States

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